molecular formula C11H14O4 B177987 4-(2-Ethoxyethoxy)benzoic acid CAS No. 40782-64-7

4-(2-Ethoxyethoxy)benzoic acid

Cat. No.: B177987
CAS No.: 40782-64-7
M. Wt: 210.23 g/mol
InChI Key: APCMOTIDHJISLL-UHFFFAOYSA-N
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Description

“4-(2-Ethoxyethoxy)benzoic acid” is a chemical compound with the CAS Number: 40782-64-7 and a molecular weight of 210.23 . It has a linear formula of C11 H14 O4 .


Molecular Structure Analysis

The molecular structure of “this compound” contains a total of 29 bonds; 15 non-H bonds, 7 multiple bonds, 6 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 ether (aliphatic) .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . More specific physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Photophysical Properties of Lanthanide Complexes :

    • Research has shown that derivatives of 4-benzyloxy benzoic acid, which include modifications similar to 4-(2-Ethoxyethoxy)benzoic acid, are used in creating lanthanide coordination compounds. These compounds exhibit distinct photophysical properties influenced by substituents on the benzoic acid. This has implications for developing luminescent materials (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).
  • Thermochemical Properties and Energetics :

    • Studies on 4-n-alkoxybenzoic acids, including 4-ethoxybenzoic acid, have been conducted to understand their thermochemical properties. This research is crucial for understanding the energetic aspects of these compounds, which can be relevant in various chemical processes (Silva, Ferreira, & Maciel, 2010).
  • Use in Doping Polyaniline :

    • Benzoic acid and its derivatives, including structures related to this compound, have been explored as dopants for polyaniline. This research is pivotal for the development of advanced materials with specific electrical properties (Amarnath & Palaniappan, 2005).
  • Development of Azo Polymers for Drug Release :

    • Compounds like 4-{2-[2-(2-hydroxyethoxy)ethoxy]ethoxy} benzoic acid, closely related to this compound, have been used in synthesizing poly(ether-ester) azo polymers. These polymers are studied for their biodegradability and potential application in colon-specific drug release materials (Samyn, Kalala, Mooter, & Kinget, 1995).
  • Supramolecular Liquid-Crystalline Networks :

    • Research involving derivatives of 4-carboxyphenoxy benzoic acid, similar in structure to this compound, has led to the development of supramolecular liquid-crystalline networks. These networks are built through self-assembly of multifunctional hydrogen-bonding molecules, significant for materials science (Kihara, Kato, Uryu, & Fréchet, 1996).
  • Synthesis and Molecular Structure Investigation :

    • The synthesis and molecular structure of benzoic acid derivatives, including those related to this compound, have been extensively studied. These studies contribute to our understanding of molecular interactions and properties, essential for chemical engineering and material science applications (Zaltariov, Cojocaru, Shova, Săcărescu, & Cazacu, 2016).

Safety and Hazards

The safety data sheet for “4-(2-Ethoxyethoxy)benzoic acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Properties

IUPAC Name

4-(2-ethoxyethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-2-14-7-8-15-10-5-3-9(4-6-10)11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCMOTIDHJISLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20520992
Record name 4-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40782-64-7
Record name 4-(2-Ethoxyethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20520992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 1 l three-neck flask were introduced 400 ml of 90% ethanol, 25 g of potassium hydroxide, 40 g of p-hydroxybenzoic acid and 45 g of β-ethoxyethyl bromide, and the contents were heated under reflux for 10 hours. After removing ethanol by distillation, 100 ml of a 10% aqueous solution of potassium hydroxide was added and the contents were heated under reflux for additional two hours. After acidifying with hydrochloric acid, separated acid was collected and recrystallized from benzene and then ethanol to obtain 18 g of p-(β-ethoxy)ethoxybenzoic acid. The melting point of the resulting product was 130° C.-132° C. and the elemental analysis values thereof were as follows, which accorded with the calculated values very well.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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